molecular formula C46H58Cl2N10O3 B2383404 bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride CAS No. 220421-72-7

bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride

Cat. No.: B2383404
CAS No.: 220421-72-7
M. Wt: 869.94
InChI Key: UWOFMODUAJWOEK-UHFFFAOYSA-N
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Description

bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, and two pyridine rings. It is often studied for its interactions with various biological receptors, making it a candidate for drug development.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . It has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with α1-ARs affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-ARs can influence the function of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The interaction of the compound with α1-ARs can lead to various molecular and cellular effects. It can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Moreover, it can impact the function of endogenous neurotransmitters, leading to potential therapeutic effects for numerous disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine typically involves multiple steps. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .

Scientific Research Applications

N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly adrenergic receptors.

    Medicine: Potential therapeutic agent for treating neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H27N5O.2ClH.H2O/c2*1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23;;;/h2*2-13H,14-19H2,1H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOFMODUAJWOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58Cl2N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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